molecular formula C9H7F2NO2 B11772972 2-(Difluoromethoxy)-6-methylbenzo[d]oxazole

2-(Difluoromethoxy)-6-methylbenzo[d]oxazole

Cat. No.: B11772972
M. Wt: 199.15 g/mol
InChI Key: RPIIBSFOSNRVAF-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-6-methylbenzo[d]oxazole is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-6-methylbenzo[d]oxazole can be achieved through various methods. One common approach involves the use of difluorocarbene chemistry. Difluorocarbene can be generated using free difluorocarbene or a copper(I) difluorocarbene complex.

Another method involves the use of fluorinated cyclopropanes as starting materials. These cyclopropanes can be prepared using an iron(III) trifluoroethylidene complex or free difluorocarbene. The cyclopropanes are then subjected to ring-opening reactions to form the desired oxazole derivatives .

Industrial Production Methods

Industrial production of this compound typically involves continuous flow processes to ensure high yield and purity. These processes often utilize catalysts such as palladium or rhodium complexes to facilitate the reactions. The use of continuous flow methods allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Scientific Research Applications

2-(Difluoromethoxy)-6-methylbenzo[d]oxazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-6-methylbenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes through non-covalent interactions, such as hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Difluoromethoxy)-6-methylbenzo[d]oxazole include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the difluoromethoxy group and the oxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H7F2NO2

Molecular Weight

199.15 g/mol

IUPAC Name

2-(difluoromethoxy)-6-methyl-1,3-benzoxazole

InChI

InChI=1S/C9H7F2NO2/c1-5-2-3-6-7(4-5)13-9(12-6)14-8(10)11/h2-4,8H,1H3

InChI Key

RPIIBSFOSNRVAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)OC(F)F

Origin of Product

United States

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